molecular formula C18H17N3S B2417727 3-(4-Ethylphenyl)-6-(pyridin-3-ylmethylsulfanyl)pyridazine CAS No. 896046-51-8

3-(4-Ethylphenyl)-6-(pyridin-3-ylmethylsulfanyl)pyridazine

Cat. No. B2417727
CAS RN: 896046-51-8
M. Wt: 307.42
InChI Key: MGGFLXHEAGVYFL-UHFFFAOYSA-N
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Description

3-(4-Ethylphenyl)-6-(pyridin-3-ylmethylsulfanyl)pyridazine is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound is a pyridazine derivative that has been shown to exhibit promising biological activities, including anti-inflammatory, antioxidant, and anticancer effects. In

Scientific Research Applications

Herbicidal Activities

Pyridazine derivatives have been synthesized and evaluated for their herbicidal activities. Studies have shown that some compounds within this family can completely inhibit chlorophyll at very low concentrations and exhibit significant herbicidal activities against dicotyledonous plants, sometimes even surpassing the effectiveness of commercial herbicides like diflufenican. These findings highlight the potential of pyridazine derivatives in agricultural sciences, particularly in developing new herbicides with high efficiency and specificity (Han Xu et al., 2008).

Antibacterial Agents

The quest for new antibacterial agents has led to the synthesis of novel heterocyclic compounds containing a sulfonamido moiety, which includes pyridazine derivatives. These compounds have shown promising results in inhibiting the growth of bacteria, making them potential candidates for the development of new antibiotics. This research area is crucial in the current era of increasing antibiotic resistance, indicating the importance of pyridazine derivatives in medicinal chemistry and pharmacology (M. E. Azab et al., 2013).

Anticancer Potential

Research on pyridazine derivatives also extends to their potential anticancer properties. Studies have synthesized and evaluated various compounds for their ability to inhibit mitosis and demonstrate antitumor activity. This line of research is pivotal in oncology, as finding new compounds with antitumor effects is essential for developing more effective cancer treatments (C. Temple et al., 1987).

Water Oxidation Catalysts

Pyridazine derivatives are also being explored for their applications in water oxidation, a critical reaction in the field of sustainable energy. Research has demonstrated that Ru complexes involving pyridazine ligands can act as effective catalysts for water oxidation, presenting an avenue for the development of new catalytic systems that could play a crucial role in energy production and environmental protection (R. Zong & R. Thummel, 2005).

properties

IUPAC Name

3-(4-ethylphenyl)-6-(pyridin-3-ylmethylsulfanyl)pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3S/c1-2-14-5-7-16(8-6-14)17-9-10-18(21-20-17)22-13-15-4-3-11-19-12-15/h3-12H,2,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGGFLXHEAGVYFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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